2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
2-Fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide scaffold linked to a thiazole ring substituted with a 5-methoxybenzofuran moiety. This structure combines aromatic, electron-rich groups (benzofuran) with polar functionalities (amide, thiazole), making it a candidate for diverse biological applications. The fluorine atom at the ortho position of the benzamide may enhance metabolic stability and influence intermolecular interactions .
Properties
IUPAC Name |
2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVBFNPGQQYTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that can be explored for drug development.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly for treating diseases like cancer or infections.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The benzofuran and thiazole moieties suggest potential interactions with proteins or nucleic acids, possibly inhibiting or activating specific pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of N-(1,3-thiazol-2-yl)benzamides. Key structural analogues include:
Key Observations :
Physicochemical Properties
*Estimates based on structural extrapolation.
Insights :
Crystal Structure and Intermolecular Interactions
The simpler analogue 2-fluoro-N-(1,3-thiazol-2-yl)benzamide forms centrosymmetric dimers via N–H⋯N hydrogen bonds, with dihedral angles of 35.28° between benzamide and thiazole rings . The target compound’s benzofuran substituent is expected to:
- Increase planarity due to conjugation between benzofuran and thiazole.
- Introduce additional C–H⋯O/F interactions, stabilizing crystal packing .
Biological Activity
The compound 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a thiazole-bearing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 343.39 g/mol
- Functional Groups : Fluoro group, thiazole ring, benzamide moiety, and methoxy-substituted benzofuran.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor activity. For example, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC values ranging from 1.61 µg/mL to 1.98 µg/mL against human glioblastoma U251 cells and melanoma WM793 cells, indicating potent anticancer potential .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC (µg/mL) |
|---|---|---|
| Compound 9 | U251 (Glioblastoma) | 1.61 ± 1.92 |
| Compound 10 | WM793 (Melanoma) | 1.98 ± 1.22 |
Anticonvulsant Activity
Thiazole-bearing compounds have also been evaluated for their anticonvulsant properties. A specific derivative exhibited high anticonvulsant activity by eliminating the tonic extensor phase in animal models, demonstrating its potential for treating epilepsy .
Enzyme Inhibition
The compound's structural features suggest potential interactions with enzymes such as acetylcholinesterase (AChE). In a study focusing on thiazole analogs, several compounds demonstrated significant inhibition of AChE and butyrylcholinesterase, which are crucial targets in Alzheimer's disease therapy .
Table 2: Enzyme Inhibition Activities
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound A | AChE | Significant |
| Compound B | Butyrylcholinesterase | Moderate |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : Molecular docking studies suggest that the compound interacts with specific protein targets through hydrophobic contacts and hydrogen bonding .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy and fluorine enhances the biological activity of the compound by improving solubility and bioavailability .
- Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer activities. Among these, the compound under discussion showed superior efficacy compared to standard drugs like doxorubicin, highlighting its potential as a lead candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
